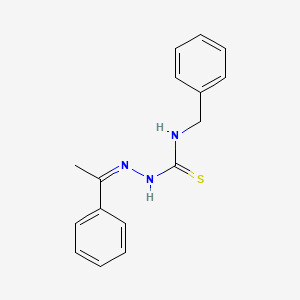

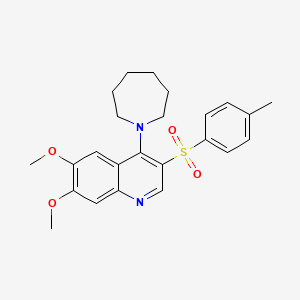

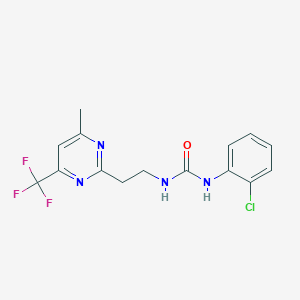

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, also known as ESAP, is a small molecule inhibitor that has been developed for use in scientific research. ESAP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of azetidinone and pyrazole derivatives are significant areas of research. These compounds, including those similar to 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, have been explored for their potential applications, particularly in antimicrobial activities. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities, demonstrating the relevance of such compounds in developing new antimicrobial agents (Shah et al., 2014). Similarly, Alsaedi et al. (2019) synthesized novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing that some derivatives exceeded the activity of reference drugs against bacteria and fungi, highlighting the potential of sulfonyl-containing compounds in antimicrobial research (Alsaedi et al., 2019).

Antimicrobial Evaluation

The antimicrobial evaluation of novel compounds, including those with a structure related to this compound, is a crucial application in scientific research. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This work emphasizes the significance of incorporating sulfonamido groups in developing compounds with potential antibacterial properties (Azab et al., 2013).

Biological Evaluation and Molecular Docking Studies

Further expanding the application of sulfonyl-containing compounds, Aziz et al. (2021) conducted biological evaluation and 2D-QSAR modeling of novel 1H-3-indolyl derivatives as significant antioxidants. This research demonstrates the potential of these compounds in inhibiting reactive oxygen species (ROS), with molecular docking studies proposing mechanisms of action as promising cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Synthesis for Antifungal Applications

The synthesis of azetidinones with potential fungicidal properties has also been investigated. Giri et al. (1989) studied the synthesis of 1-(2, 3-dimethyl-1-phenylpyrazol-5-on-4-yl)-3, 4-disubstituted-2-azetidinones as potential fungicides, exploring the structure-activity relationship to enhance the efficacy of these compounds against fungi (Giri et al., 1989).

Degradation Behavior Study

Understanding the degradation behavior of related sulfonylurea compounds in different environmental conditions is crucial for assessing their stability and environmental impact. Singh et al. (2013) studied the degradation behavior of pyrazosulfuron-ethyl in water, highlighting the importance of such studies for sulfonylurea herbicides, which share structural similarities with the chemical (Singh & Singh, 2013).

Properties

IUPAC Name |

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-2-22(18,19)14-10-16(11-14)23(20,21)13-6-4-12(5-7-13)17-9-3-8-15-17/h3-9,14H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDMXAIUSTUGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

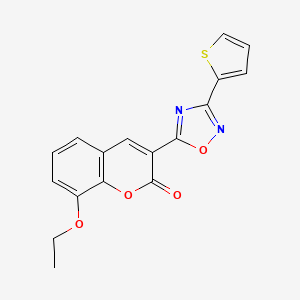

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

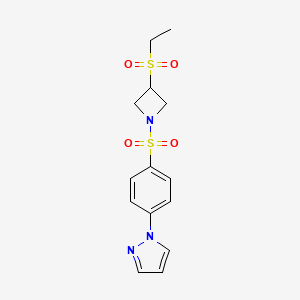

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

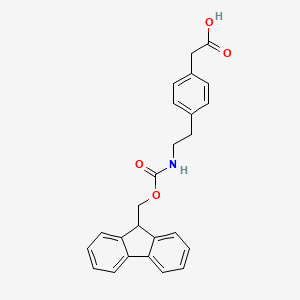

![2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)